molecular formula C20H15F2N3 B4756851 4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4756851
M. Wt: 335.3 g/mol
InChI Key: YOEBFTHDDMMFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound that belongs to the pyrazolo[3,4-b]pyridine family. It has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine involves the inhibition of specific kinases, which leads to the modulation of various cellular processes. For example, the inhibition of CDK2 by this compound leads to cell cycle arrest and apoptosis in cancer cells. Similarly, the inhibition of GSK-3β by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which plays a key role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine are dependent on the specific kinase that is inhibited. For example, the inhibition of CDK2 by this compound leads to the induction of cell cycle arrest and apoptosis in cancer cells. Similarly, the inhibition of GSK-3β by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which plays a key role in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine in lab experiments include its potent inhibitory activity against specific kinases, its mild synthesis conditions, and its potential use in various scientific research applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine. These include the identification of new targets for this compound, the development of more potent analogs, and the evaluation of its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of new synthetic methods for this compound and the elucidation of its mechanism of action will further enhance our understanding of its potential use in scientific research.

Scientific Research Applications

4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent inhibitory activity against a wide range of kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and mitogen-activated protein kinase-activated protein kinase 2 (MK2). These kinases play important roles in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.

properties

IUPAC Name

4-(difluoromethyl)-3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3/c1-13-18-16(19(21)22)12-17(14-8-4-2-5-9-14)23-20(18)25(24-13)15-10-6-3-7-11-15/h2-12,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEBFTHDDMMFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine

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